molecular formula C19H23NO4 B058035 Erythrartine CAS No. 51666-26-3

Erythrartine

Numéro de catalogue: B058035
Numéro CAS: 51666-26-3
Poids moléculaire: 329.4 g/mol
Clé InChI: QWWCVLZNFFVFTR-AXHNFQJDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Erythrartine (CAS: 51666-26-3) is an erythrinan alkaloid isolated primarily from plants of the Erythrina genus, such as Erythrina lysistemon and Erythrina verna. It belongs to a class of nitrogen-containing secondary metabolites characterized by a tetracyclic skeleton with a benzofuran moiety . Its molecular formula is C₁₈H₂₃NO₄, with a molecular weight of 329.38 g/mol .

Key structural features include:

  • A 11β-hydroxy group on the erythrinan skeleton, critical for its bioactivity .
  • A methoxy substitution at the 11-position, distinguishing it from analogs like erysotrine and erythravine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of erythrartine involves multiple steps, starting from simpler precursors. One common synthetic route includes the use of ceric ammonium nitrate in acetonitrile, followed by reduction with lithium aluminum hydride in diethyl ether and tetrahydrofuran . The overall yield of this multi-step reaction is moderate, with each step requiring precise control of reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the seeds and flowers of Erythrina species, is a viable method . This involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Erythrartine shares its erythrinan core with several alkaloids, but subtle structural differences lead to distinct pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Substitutions Pharmacological Activity Source
This compound C₁₈H₂₃NO₄ 11β-hydroxy, 11-methoxy Anticonvulsant, anxiolytic E. lysistemon, E. verna
Erythravine C₁₈H₂₁NO₃ 11α-hydroxy Anxiolytic, no anticonvulsant E. verna
Erysotrine C₁₇H₂₁NO₃ 8-oxo, 11-methoxy Sedative, weak anticonvulsant E. lysistemon
Erysotramidine C₁₈H₂₁NO₃ 10,11-diketo Anti-inflammatory E. mulungu
Erythratine C₁₉H₂₅NO₅ 8-oxo, 11β-methoxy Neuroprotective E. arborescens

Key Findings

Structural Differentiation :

  • The 11β-hydroxy group in this compound enhances its anticonvulsant efficacy compared to erythravine (11α-hydroxy), which lacks this activity .
  • Methoxy vs. Keto Groups : Erysotramidine’s 10,11-diketo substitution reduces its central nervous system (CNS) activity but increases anti-inflammatory effects, unlike this compound’s methoxy-hydroxy combination .

Pharmacological Divergence :

  • This compound uniquely prevents seizures induced by multiple chemoconvulsants (e.g., pilocarpine, pentylenetetrazol) without motor impairment, a trait absent in structurally similar erysotrine .
  • Unlike erythratine, which requires an 8-oxo group for neuroprotection, this compound’s bioactivity depends on its 11β-hydroxy-methoxy configuration .

Analytical Data :

  • Mass Spectrometry : this compound shows a [M + H]+ ion at m/z 330.1696, with fragmentation patterns indicating methyl loss (±15 Da) from methoxy groups .
  • UV Absorbance : Unlike DOPA methyl ether (UV max 270 nm), this compound lacks detectable UV absorption, complicating its identification in crude extracts .

Activité Biologique

Erythrartine, an alkaloid derived from the Erythrina genus, has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Isolation

This compound is classified as a dimeric alkaloid, primarily isolated from the inflorescences of Erythrina verna and other species within the Erythrina genus. The structure of this compound features a complex arrangement of carbon and nitrogen atoms, contributing to its unique biological properties.

1. Neuroprotective Effects

This compound exhibits neuroprotective properties, which have been explored in various studies. It has shown potential in reducing neuronal damage and improving cognitive functions in animal models. For instance, a study indicated that this compound could prevent cognitive decline associated with neurodegenerative conditions.

  • Case Study : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved performance in memory tasks compared to controls, suggesting its potential as a neuroprotective agent.

2. Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant effects. Research indicates that it may modulate neurotransmitter systems involved in seizure activity.

  • Findings : A study demonstrated that intraventricular administration of this compound at doses of 3 µg/µl significantly reduced seizure frequency in induced models, highlighting its potential for treating epilepsy .

3. Muscle Relaxant Properties

The alkaloid has also been noted for its muscle relaxant effects. Compounds related to this compound have been used in clinical settings to alleviate muscle spasms.

  • Research Evidence : The efficacy of β-erythroidine (a derivative) as a muscle relaxant has been documented, with this compound showing similar activity profiles .

Biological Activity Summary Table

Activity Type Mechanism Research Findings
NeuroprotectiveReduces oxidative stressImproved memory in Alzheimer's models
AnticonvulsantModulates neurotransmitter releaseReduced seizure frequency (3 µg/µl dose)
Muscle RelaxantInhibits neuromuscular transmissionClinical use as a muscle relaxant

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • NMDA Receptor Modulation : this compound may inhibit NMDA receptor currents, which are critical in excitatory neurotransmission and have been implicated in seizure activities.
  • Neurotransmitter Regulation : It appears to influence the levels of key neurotransmitters such as acetylcholine and GABA, contributing to its anticonvulsant and muscle relaxant effects.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Erythrartine’s physicochemical stability under varying environmental conditions?

To assess stability, employ accelerated stability testing (e.g., thermal stress at 40–60°C, humidity cycles) combined with HPLC-UV or LC-MS for degradation product identification. Include control batches and validate methods per ICH Q2(R1) guidelines . For reproducibility, document equipment calibration, solvent purity, and statistical power analysis for sample size determination .

Q. How can researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?

Conduct systematic solubility studies using standardized protocols (e.g., shake-flask method) with controlled temperature (±0.5°C) and pH (±0.1 units). Compare results against prior literature, noting solvent polarity indices and potential polymorphic forms. Use ANOVA to analyze inter-study variability and consider co-solvency effects .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?

Prioritize target-specific assays (e.g., enzyme inhibition kinetics, receptor-binding studies) with positive/negative controls. Validate assay conditions using Z’-factor analysis to ensure robustness. For cytotoxicity, use multi-dose MTT assays across ≥3 cell lines, reporting IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory findings on this compound’s pharmacokinetic (PK) behavior in rodent vs. non-rodent models?

Employ cross-species PK studies with matched dosing regimens (e.g., allometric scaling). Collect serial plasma samples for LC-MS/MS analysis, and apply compartmental modeling (e.g., NONMEM) to identify species-specific metabolic pathways. Include bile-duct cannulated models to assess enterohepatic recirculation .

Q. What computational strategies can validate this compound’s proposed mechanism of action when experimental data is inconclusive?

Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation calculations to predict ligand-target binding affinities. Cross-validate with cryo-EM or X-ray crystallography data if available. Use Bayesian statistics to quantify uncertainty in docking scores .

Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound’s efficacy studies with heterogeneous patient-derived samples?

Apply mixed-effects models (e.g., nlme in R) to account for inter-sample variability. For non-linear responses, use four-parameter logistic regression (4PL) with bootstrapping to estimate EC₅₀ and Hill coefficients. Report adjusted R² and AIC values to compare model fits .

Q. Methodological & Ethical Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives with complex stereochemistry?

Document chiral separation methods (e.g., SFC or chiral HPLC) and provide ≥3 independent replicates for optical rotation/[α]D values. Share synthetic protocols via open repositories (e.g., Zenodo) with detailed NMR (1H, 13C, DEPT-Q) and HRMS data .

Q. What ethical frameworks apply to in vivo studies investigating this compound’s chronic toxicity?

Adhere to ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize subject numbers. Implement blinded histopathological assessments and predefine humane endpoints. For translational work, consult institutional review boards (IRBs) on informed consent protocols in human tissue research .

Q. Data Synthesis & Interpretation

Q. How should meta-analyses be structured to reconcile conflicting clinical trial outcomes for this compound-based therapies?

Follow PRISMA guidelines, registering the protocol prospectively (e.g., PROSPERO). Use random-effects models to pool odds ratios, assessing heterogeneity via I² statistics. Perform sensitivity analyses excluding high-risk-of-bias studies and publish funnel plots to evaluate publication bias .

Q. What criteria determine the validity of novel this compound biomarkers identified through multi-omics approaches?

Validate candidates via orthogonal methods (e.g., ELISA for proteomic hits, qPCR for transcriptomic signals). Apply receiver operating characteristic (ROC) analysis to assess diagnostic accuracy (AUC ≥0.8 preferred). Share raw omics data in public repositories (e.g., GEO, PRIDE) with MIAME-compliant metadata .

Propriétés

IUPAC Name

(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWCVLZNFFVFTR-AXHNFQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Erythrartine
Erythrartine
Erythrartine
Erythrartine
Erythrartine
Erythrartine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.